2,7-bis(morpholinosulfonyl)-9H-fluorene
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Overview
Description
2,7-bis(morpholinosulfonyl)-9H-fluorene is an organic compound that features a fluorene core substituted at the 2 and 7 positions with morpholinosulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(morpholinosulfonyl)-9H-fluorene typically involves the sulfonylation of 2,7-dihydroxy-9H-fluorene with morpholinosulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,7-bis(morpholinosulfonyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to convert the compound into different derivatives.
Substitution: The morpholinosulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce desulfonylated fluorene compounds.
Scientific Research Applications
2,7-bis(morpholinosulfonyl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique structural properties.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,7-bis(morpholinosulfonyl)-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,7-bis(diphenylphosphoryl)-9H-fluorene: This compound has similar structural features but with diphenylphosphoryl groups instead of morpholinosulfonyl groups.
2,7-bis(nonyloxy)-9H-fluorenone: This derivative has nonyloxy groups and is used in different applications such as self-assembly studies and optoelectronic devices.
Uniqueness
2,7-bis(morpholinosulfonyl)-9H-fluorene is unique due to the presence of morpholinosulfonyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
4-[(7-morpholin-4-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S2/c24-30(25,22-5-9-28-10-6-22)18-1-3-20-16(14-18)13-17-15-19(2-4-21(17)20)31(26,27)23-7-11-29-12-8-23/h1-4,14-15H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYESMUKHYYEIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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